- Preparation of 2-cyano-3-(halo)alkoxybenzenesulfonamides as pesticides., World Intellectual Property Organization, , ,
Cas no 94088-46-7 (2-Fluoro-6-Methoxybenzonitrile)
94088-46-7 structure
2-Fluoro-6-Methoxybenzonitrile Properties
Names and Identifiers
-
- 2-Fluoro-6-Methoxybenzonitrile
- 2-Methoxy-6-fluorobenzonitrile
- 6-Methoxy-2-fluorobenzonitrile
- 2-Fluoro-6-methoxybenzonitrile (ACI)
- DTXSID70240471
- 2-fluoro-6-(methyloxy)benzonitrile
- BBL027982
- AKOS005254632
- CS-0009963
- DB-021109
- 2-fluoro-6-methoxycyanobenzene
- EINECS 302-047-5
- 2-Fluoro-6-methoxybenzonitrile, 98%
- FS-1125
- Benzonitrile, 2-fluoro-6-methoxy-
- SCHEMBL18625
- AC-26132
- NS00065642
- EN300-85728
- Z1203161975
- MFCD00042291
- 2-Fluoro-6-methoxybenzonitrile #
- 94088-46-7
- F0969
- STK917778
- A15981
- F0001-2261
- +Expand
-
- MFCD00042291
- YPMSIWYNTPSPMV-UHFFFAOYSA-N
- 1S/C8H6FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3
- N#CC1C(OC)=CC=CC=1F
- 4179192
Computed Properties
- 151.04300
- 0
- 2
- 1
- 151.043341977g/mol
- 11
- 174
- 0
- 0
- 0
- 0
- 0
- 1
- 1.7
- nothing
- 0
- 33Ų
Experimental Properties
- 1.70598
- 33.02000
- 232.1±20.0 °C at 760 mmHg
- 102.0 to 106.0 deg-C
- 94.1±21.8 °C
- White crystalline powder
- Not determined
- 1.18
2-Fluoro-6-Methoxybenzonitrile Security Information
- GHS07
- 3
- 6.1
- S26-S36
- III
- R36/37/38
- Xi
- 3276
- H315,H319,H335
- P261,P305+P351+P338
- dangerous
- Store at room temperature
- III
- 36/37/38
- Warning
- 6.1
2-Fluoro-6-Methoxybenzonitrile Customs Data
- 2926909090
-
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Fluoro-6-Methoxybenzonitrile Price
2-Fluoro-6-Methoxybenzonitrile Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Methanol ; rt → 5 °C
1.2 0 - 5 °C; overnight, rt
1.2 0 - 5 °C; overnight, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Methanol
Reference
- Direct synthesis of 2,4-diaminoquinazolines from 2-fluorobenzonitrilesJournal of Heterocyclic Chemistry, 1988, 25(4), 1173-7,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Methanol , Acetonitrile ; 20 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Synthesis of 2-fluoro-6-methoxybenzoic acidHuagong Shengchan Yu Jishu, 2011, 18(6), 4-5,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Formic acid , Water ; 12 h, 80 °C
Reference
- One pot synthesis of aryl nitriles from aromatic aldehydes in a water environmentRSC Advances, 2021, 11(39), 24232-24237,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Methanol ; rt; overnight, rt
Reference
- Imidazopyrimidine compounds useful for the treatment of cancer and their preparation, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Methanol ; rt; overnight, rt
Reference
- Preparation of triazolopyridine compounds useful in the treatment of diseases or disorders mediated by EED and/or PRC2, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Formic acid , Water ; 80 °C
Reference
- Synthesis of aryl dihydrothiazol acyl shikonin ester derivatives as anticancer agents through microtubule stabilizationBiochemical Pharmacology (Amsterdam, 2015, 96(2), 93-106,
Synthetic Circuit 8
Reaction Conditions
1.1 Solvents: Methanol ; rt → 5 °C; 5 °C; overnight, rt
Reference
- Preparation of aminothiocarbonyl-substituted benzenesulfonamides and pyridinesulfonamides as pesticides for the protection of plants against animal pests and insects and particularly against aphids and thrips, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
Reference
- Preparation of tricyclic compounds capable of inhibiting tyrosine kinases of the epidermal growth factor receptor family, United States, , ,
Synthetic Circuit 10
Reaction Conditions
Reference
- Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents on the benzene ringJournal of Heterocyclic Chemistry, 1997, 34(4), 1163-1172,
Synthetic Circuit 11
Reaction Conditions
Reference
- Preparation of pyrimidine-fused tricyclic compounds capable of inhibiting tyrosine kinases of the epidermal growth factor receptor family, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
Reference
- Preparation of isoxazolobenzoxazepines as analgesics, European Patent Organization, , ,
2-Fluoro-6-Methoxybenzonitrile Raw materials
2-Fluoro-6-Methoxybenzonitrile Preparation Products
2-Fluoro-6-Methoxybenzonitrile Suppliers
J&K Scientific
Audited Supplier
(CAS:94088-46-7)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:94088-46-7)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:94088-46-7)
TANG SI LEI
15026964105
2881489226@qq.com
2-Fluoro-6-Methoxybenzonitrile Related Literature
-
Hongyan Lin,Ziling Zhou,Xiaopeng Ma,Qingqing Chen,Hongwei Han,Xiaoming Wang,Jinliang Qi,Yonghua Yang RSC Adv. 2021 11 24232
Recommended suppliers
Amadis Chemical Company Limited
(CAS:94088-46-7)2-Fluoro-6-Methoxybenzonitrile
99%
500g
265.0
Jiangsu Xinsu New Materials Co., Ltd
(CAS:94088-46-7)
99%
25KG,200KG,1000KG